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molecular formula C7H10N2O2 B3112553 methyl 3-(1H-imidazol-1-yl)propanoate CAS No. 18999-46-7

methyl 3-(1H-imidazol-1-yl)propanoate

Cat. No. B3112553
M. Wt: 154.17 g/mol
InChI Key: XITPCSZYASXMFB-UHFFFAOYSA-N
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Patent
US06384061B1

Procedure details

5.0 g(73.4 mmol) of imidazole and 12.6 g(148.6 mmol) of methyl acrylate were dissolved in 100 ml of acetonitrile, and then refluxed for 8 hours. Acetonitrile and the excess methyl acrylate was removed under reduced pressure. Then, 200 ml of ethyl acetate was added to the residue and the solution thus obtained was washed with saturated sodium chloride solution. Removal of ethyl acetate under reduced pressure provided 11.1 g(Yield: 90%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6]([O:10][CH3:11])(=[O:9])[CH:7]=[CH2:8]>C(#N)C>[N:1]1([CH2:8][CH2:7][C:6]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Acetonitrile and the excess methyl acrylate was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Then, 200 ml of ethyl acetate was added to the residue
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
WASH
Type
WASH
Details
was washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
Removal of ethyl acetate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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